Boc-6-Fluoro-D-tryptophan
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Overview
Description
Boc-6-Fluoro-D-tryptophan is a derivative of tryptophan, an essential amino acid. It is characterized by the presence of a fluoro group at the 6th position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in research settings, particularly in the fields of biochemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-Fluoro-D-tryptophan typically involves the following steps:
Protection of the amino group: The amino group of tryptophan is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the fluoro group: The fluoro group is introduced at the 6th position of the indole ring through electrophilic substitution reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-6-Fluoro-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The fluoro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: 6-Hydroxy-D-tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-6-Fluoro-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into proteins to study protein structure and function.
Medicine: Investigated for its potential therapeutic properties and as a probe in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-6-Fluoro-D-tryptophan involves its incorporation into proteins, where it can affect protein folding and function due to the presence of the fluoro group. The fluoro group can influence the electronic properties of the indole ring, potentially altering interactions with other molecules and biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-D-tryptophan: Lacks the Boc protecting group.
Boc-D-tryptophan: Lacks the fluoro group.
5-Fluoro-D-tryptophan: Fluoro group at the 5th position instead of the 6th.
Uniqueness
Boc-6-Fluoro-D-tryptophan is unique due to the combination of the Boc protecting group and the fluoro group at the 6th position. This combination provides distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C16H19FN2O4 |
---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
(2R)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |
InChI Key |
VVTAJUCNHDSAJU-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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